Dexamethasone-d5
Overview
Description
Dexamethasone-d5 is the deuterium labeled Dexamethasone . Dexamethasone is a corticosteroid (cortisone-like medicine or steroid) that works on the immune system to help relieve swelling, redness, itching, and allergic reactions .
Synthesis Analysis
In 1997, Furukawa and co-workers reported a synthesis of dexamethasone from tigogenin . There are also methods available for the synthesis of DEX conjugates, including carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .
Molecular Structure Analysis
The molecular formula of Dexamethasone-d5 is C22 2H5 H24 F O5 and its molecular weight is 397.49 .
Chemical Reactions Analysis
Dexamethasone has been used as an anti-inflammatory, immunosuppressant, and decongestant, in the prevention of postoperative nausea and vomiting (PONV), and for auto-immune diseases, allergic reactions, and cancer . The thermoanalytical techniques, including thermogravimetry (TG) and differential thermal analysis (DTA), are widely used for rapid and preliminary assessment of interactions .
Physical And Chemical Properties Analysis
The mean dexamethasone concentration of the compounded oral suspensions was equal to 5.07±0.17 mg/mL . No color modifications, precipitate or suspending troubles were observed throughout the storage period and the pH of the oral suspensions decreased slightly, from 4.41±0.01 to 4.20±0.02 .
Scientific Research Applications
Treatment of Acute Respiratory Distress Syndrome (ARDS)
Dexamethasone was studied for its effects on ARDS induced by the H5N1 virus in mice. However, it was found not to improve mortality or alleviate clinical signs, such as weight loss and decreased food intake. It also did not ameliorate hypoxemia and ARDS-associated pathological changes in mice (Xu et al., 2009).
Impact on Brain Structure in Prenatal Treatment
Dexamethasone is used in pregnancies at risk for congenital adrenal hyperplasia (CAH) to prevent virilization in affected female fetuses. A study found that first-trimester prenatal DEX treatment is associated with structural alterations in the adult brain and changes in gene methylation (van’t Westeinde et al., 2020).
Gender-Specific Cognitive Effects
Dexamethasone treatment during the first trimester of fetal life has been shown to have widespread negative effects on cognitive functions, particularly in girls. These findings indicate that early prenatal exposure affects cognitive functions in healthy girls (Wallensteen et al., 2016).
Effects on Cellular Proliferation in Ophthalmology
Dexamethasone stimulates cell proliferation in immortalized trabecular meshwork cell lines. This study suggested that its increased proliferation effect is mediated by the Ras/MEK/ERK pathway (Jeon et al., 2003).
Variable Effects on Mesenchymal Stromal Cells
Dexamethasone has diverse effects on mesenchymal stromal cells (MSC) proliferation and apoptosis. A low dose of Dex favors MSC expansion in vitro and protects against apoptosis (Wang et al., 2012).
Induction of Chemotherapy Resistance
Dexamethasone has been shown to induce resistance to docetaxel and cisplatin in triple-negative breast cancer cells. It up-regulates pro-survival transcription factor KLF5 expression dependent on the glucocorticoid receptor (GR) (Li et al., 2016).
Effects on Neonatal Hippocampal Synaptic Function
Dexamethasone, used in treating chronic lung disease in premature infants, has implications for long-term neurodevelopmental outcomes, particularly affecting the hippocampus (Lin et al., 2006).
Teratogenic Effects during Embryogenesis
Dexamethasone treatment during embryogenesis disrupts cranial neural crest development, causing defective cranial bone development (Cheng et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-QEPYKOQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747583 | |
Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexamethasone-d5 | |
CAS RN |
358731-91-6 | |
Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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